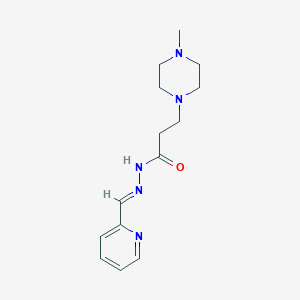

![molecular formula C14H12N4O4S2 B5515314 N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds similar to "N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide" often involves multi-step chemical reactions, starting from basic heterocyclic frameworks. The synthesis process can include reactions such as sulfonamide formation, amide coupling, and the introduction of isoxazole and thiophene rings through specific organic transformations. These steps are crucial for building the molecule's complex structure and introducing functional groups that determine its properties and reactivity.

Molecular Structure Analysis

The molecular structure of compounds containing isoxazole, pyridinylamino, sulfonyl, and thiophene units is characterized by a combination of aromatic and heteroaromatic rings. These structural features contribute to the molecule's stability, electronic properties, and interaction with biological targets. X-ray crystallography and spectroscopic methods like NMR and IR are typically used to determine the precise structure and configuration of such molecules.

Chemical Reactions and Properties

Compounds with similar structures to "N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide" can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their chemical properties are significantly influenced by the presence of functional groups, which can act as sites for further chemical modifications, enhancing their utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of such molecules, including melting point, solubility, and stability, are determined by their molecular structure. The presence of aromatic systems and polar functional groups typically affects the compound's solubility in organic solvents and water, making it suitable for applications in different mediums.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity of functional groups, are key for understanding the behavior of these compounds in biological systems and chemical reactions. These properties influence the molecule's interaction with enzymes, receptors, and other chemical entities, determining its potential use in medicinal chemistry and other fields.

References

- For insights into the synthesis and crystal structure of related compounds: (Analytical Sciences: X-ray Structure Analysis Online, 2004).

- On the synthesis and antibacterial activity of sulfonamide isoxazolo[5,4-b]pyridines: (Acta poloniae pharmaceutica, 2015).

- Investigation of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents: (Journal of heterocyclic chemistry, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

The synthesis and evaluation of various alkyloxy and amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were conducted to explore their potential in inhibiting ribonucleotide reductase activity, demonstrating significant antineoplastic activity against L1210 leukemia in vitro and in vivo. Notably, derivatives such as the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones exhibited potent inhibitory effects, highlighting their potential application in cancer treatment research (Liu et al., 1996).

Metalation and Electrophilic Quenching of Isoxazoles

Research on the metalation and electrophilic quenching of isoxazoles, particularly those with electron-withdrawing groups at the 4-position, offers a direct and synthetically valuable method to access thioalkyl derivatives. This approach has broad implications for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Balasubramaniam et al., 1990).

Trans-cis Isomerization of Azobenzene Amphiphiles

The study on the trans-cis isomerization of azo amphiphilic derivatives containing a sulfonyl group and a heterocyclic ring sheds light on the dynamic behavior of these compounds under irradiation and their thermal relaxation. This research provides insights into the design and functionalization of molecular systems for photonic applications (Kucharski et al., 1999).

Reaction-based Fluorescent Probe for Thiophenols

The development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols represents a significant advancement in detection techniques. This innovation has important implications for chemical, biological, and environmental monitoring, enabling sensitive and selective sensing of toxic benzenethiols (Wang et al., 2012).

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-(pyridin-2-ylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S2/c1-9-6-13(17-22-9)16-14(19)11-7-10(8-23-11)24(20,21)18-12-4-2-3-5-15-12/h2-8H,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYDMZPVCZEZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-(pyridin-2-ylsulfamoyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

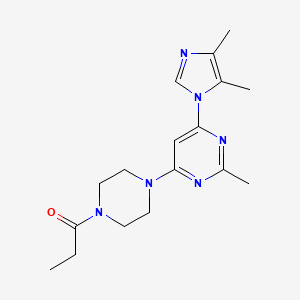

![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)

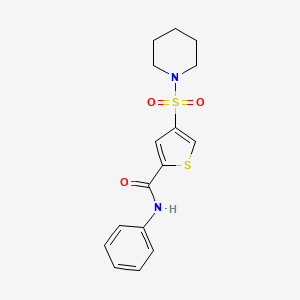

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

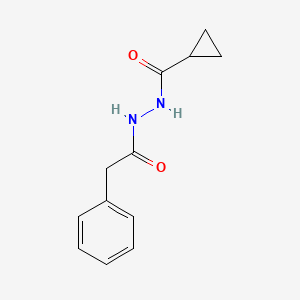

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)

![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)